molecular formula C23H46O2 B8471027 2-{[(2-Octyldodecyl)oxy]methyl}oxirane CAS No. 74178-03-3

2-{[(2-Octyldodecyl)oxy]methyl}oxirane

Cat. No.: B8471027
CAS No.: 74178-03-3
M. Wt: 354.6 g/mol
InChI Key: GTTITHACWAWITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Octyldodecyl)oxy]methyl}oxirane is a useful research compound. Its molecular formula is C23H46O2 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

74178-03-3

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

2-(2-octyldodecoxymethyl)oxirane

InChI

InChI=1S/C23H46O2/c1-3-5-7-9-11-12-14-16-18-22(19-24-20-23-21-25-23)17-15-13-10-8-6-4-2/h22-23H,3-21H2,1-2H3

InChI Key

GTTITHACWAWITC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COCC1CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-octyldodecyl diglycerol ether emulsifier is prepared as follows. 2-Octyldodecyl glycidyl ether is prepared using the aliphatic glycidyl ether method described above. Approximately 360 g of epichlorohydrin is added to a stirred mixture of about 1.5 kg of 2-octyldodecanol (Jarcol I-20; Jarchem Industries) and about 10 g of stannic chloride. After the resulting exotherm heats the reaction mixture to about 70° C., the mixture is stirred under nitrogen for an additional about 6 hours at about 65° C. About 190 g of sodium hydroxide prediluted in approximately 280 g of distilled water is then added and reacted for about 6 hours at about 65° C. After separating the aqueous layer, the organic layer is water washed three times, heated to about 95° C., sparged with nitrogen to dry, and distilled in the range of about 185°-210° C. and <1 mm Hg to yield approximately 1.1 kg of 2-octyldodecyl glycidyl ether. Approximately 8.1 g of sodium methoxide (25% by weight in methanol) and approximately 1400 g of anhydrous glycerine are reacted together for about 3 hours under nitrogen at about 130° C. After heating the resulting mixture to about 185° C., the 2-octyldodecyl glycidyl ether is added dropwise over a period of about 2 hours. The resultant mixture is stirred for about 4 hours at about 185° C. under nitrogen and then allowed to cool without mixing. A glycerine layer settles to the bottom and is removed by siphoning. Volatiles are distilled from the remaining material by heating to about 150° C. at about 2 mm Hg, yielding approximately 1.3 kg of product. Approximately 700 g of the product is dissolved into an excess of mixed hexanes. This hexane phase is multiply extracted with 90:10 (v:v) methanol:water. The methanol:water extracts are combined and the solvent is removed using a rotary evaporator. The resulting residue is heated to about 70° C. and filtered through a glass microfiber filter, yielding approximately 380 g of 2-octyldodecyl diglycerol ether emulsifier. The product is analyzed by gel permeation chromatography and found to be about 82% diglycerol monoaliphatic ether and about 5% triglycerol dialiphatic ether. The product has a minimum interfacial tension of about 4.8 dyne/cm
[Compound]
Name
aliphatic glycidyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
1.5 kg
Type
reactant
Reaction Step Two
[Compound]
Name
stannic chloride
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
190 g
Type
reactant
Reaction Step Three
Name
Quantity
280 g
Type
solvent
Reaction Step Three

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